Product packaging for 2-Methoxypropene(Cat. No.:CAS No. 116-11-0)

2-Methoxypropene

Cat. No.: B042093
CAS No.: 116-11-0
M. Wt: 72.11 g/mol
InChI Key: YOWQWFMSQCOSBA-UHFFFAOYSA-N
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Description

2-Methoxypropene is a highly versatile and reactive reagent prized in organic synthesis for its exceptional efficiency as a protecting group agent for 1,2- and 1,3-diols. Its primary research value lies in its ability to rapidly form isopropylidene (acetonide) acetals under mild acid catalysis, a transformation critical in the synthesis of complex natural products, carbohydrates, and nucleosides. The mechanism involves initial protonation of the electron-rich alkene, followed by nucleophilic attack by a hydroxyl group, leading to a cyclic acetal that effectively masks the diol functionality from unwanted reactions during subsequent synthetic steps. This protecting group is notably stable under a wide range of conditions but can be selectively removed using mild aqueous acid. Beyond protection chemistry, this compound serves as a key building block in the Prins reaction and as a methoxymethyl enol ether precursor for Claisen rearrangements. Its high reactivity necessitates handling under an inert atmosphere, but this same property makes it a superior alternative to acetone-based ketalization methods, often proceeding with faster kinetics and higher yields. Researchers utilize this compound to streamline multi-step syntheses, particularly in the pharmaceutical and chemical biology sectors for developing active compounds and probes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O B042093 2-Methoxypropene CAS No. 116-11-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxyprop-1-ene
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InChI

InChI=1S/C4H8O/c1-4(2)5-3/h1H2,2-3H3
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InChI Key

YOWQWFMSQCOSBA-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)OC
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Molecular Formula

C4H8O
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DSSTOX Substance ID

DTXSID3051591
Record name 2-Methoxyprop-1-ene
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Molecular Weight

72.11 g/mol
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Physical Description

Liquid; bp = 34-36 deg C; [MSDSonline]
Record name 2-Methoxyprop-1-ene
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Vapor Pressure

517.0 [mmHg]
Record name 2-Methoxyprop-1-ene
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CAS No.

116-11-0
Record name 2-Methoxypropene
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Record name 2-Methoxyprop-1-ene
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Record name 2-Methoxyprop-1-ene
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Record name Isopropenyl methyl ether
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Synthetic Methodologies and Reaction Pathways

Established Synthesis Routes

The preparation of 2-methoxypropene is predominantly achieved through two main chemical strategies: the elimination of methanol (B129727) from a propane (B168953) derivative or the direct addition of methanol to unsaturated three-carbon feedstocks.

Elimination of Methanol from Dimethoxypropane

A principal industrial route to this compound involves the removal of a molecule of methanol from 2,2-dimethoxypropane (B42991). wikipedia.org This process is typically achieved through catalytic cracking. google.com

The catalytic cracking of 2,2-dimethoxypropane is a well-established method for producing this compound. google.com This can be conducted in either a liquid or gas phase, with the latter involving the vaporization of the reactant before it passes over a heated catalyst bed. google.com

The cleavage of 2,2-dimethoxypropane is effectively catalyzed by acidic materials. One prominent method employs an acidic ceramic filler in conjunction with a co-catalyst. google.com The synergistic action of these two components facilitates the elimination reaction. Common co-catalysts for this process include quinoline (B57606) and/or pyridine (B92270). google.com

Table 1: Catalytic System for Cracking of 2,2-Dimethoxypropane

Catalyst ComponentExampleFunction
Primary Catalyst Acidic Ceramic FillerProvides the acid sites for the elimination reaction.
Co-catalyst QuinolineWorks in synergy with the primary catalyst to enhance the reaction.

For industrial-scale synthesis, a continuous process for the production of this compound from 2,2-dimethoxypropane has been developed. google.com This method utilizes a fixed-bed reactor containing the acidic ceramic filler and co-catalyst. The 2,2-dimethoxypropane is vaporized and passed through the reactor to yield a mixture of this compound, methanol, and unreacted starting material. google.com

A significant challenge in this synthesis is the separation of the product, as this compound forms azeotropes with both methanol and the starting material, 2,2-dimethoxypropane. google.com To overcome this, a combined approach of rectification and membrane separation is employed. The initial mixture is first sent to a rectification column to separate an azeotrope of this compound and methanol from the unreacted 2,2-dimethoxypropane. google.com This azeotrope is then passed through a nanofiltration membrane to separate the methanol, yielding high-purity this compound. google.com The unreacted 2,2-dimethoxypropane can also be recovered and recycled back into the reactor. google.com

Table 2: Continuous Production Parameters for this compound via Catalytic Cracking

ParameterValueStage
Feed Rate of 2,2-Dimethoxypropane 10-20 g/min Reaction
Rectification Temperature 30-60 °CSeparation
Nanofiltration Conditions (Product) 10 °C at 1.5 MPaSeparation
Nanofiltration Conditions (Reactant) 15 °C at 1.7 MPaReactant Recovery
Final Product Purity >99%-
Product Yield ~89-93%-

Data sourced from a specific continuous production process example. google.com

Catalytic Cracking of 2,2-Dimethoxypropane

Addition of Methanol to Propyne (B1212725) or Allene (B1206475)

An alternative synthetic approach to this compound is the direct addition of methanol to either propyne or allene. researchgate.net This method can achieve high yields and good selectivity. google.com

The addition of methanol to propyne and allene can be effectively catalyzed by superbase systems. researchgate.net These strong bases facilitate the reaction, allowing it to proceed at atmospheric pressure and moderately elevated temperatures. researchgate.net Examples of such catalytic systems include potassium tert-butoxide in N-methyl-2-pyrrolidone (ButOK/NMP), cesium amylate in NMP (AmtOCs/NMP), and potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH/DMSO). researchgate.net

Table 3: Superbase-Catalyzed Synthesis of this compound

Catalytic SystemSubstrate(s)Temperature (°C)Yield (%)Methanol Conversion (%)
ButOK/NMPPropyne, Allene100-12080-9775-94
AmtOCs/NMPPropyne, Allene100-12080-9775-94
KOH/DMSOPropyne, Allene100-12080-9775-94

Data represents the general range of effectiveness for these catalytic systems. researchgate.net

Novel Synthetic Approaches

Recent advancements in the synthesis of this compound have focused on developing more efficient and continuous production methods. A notable novel approach involves the catalytic cracking of 2,2-dimethoxypropane in a continuous process. google.com This method provides a more streamlined and energy-efficient alternative to traditional batch processing.

The process utilizes a fixed-bed reactor filled with an acidic ceramic filler and a co-catalyst. google.com 2,2-dimethoxypropane is vaporized and passed through the reactor, where it undergoes catalytic cracking to form a mixture of this compound, methanol, and unreacted 2,2-dimethoxypropane. google.com This method avoids some of the drawbacks of other synthetic routes, such as the use of highly corrosive catalysts at elevated temperatures or the handling of highly reactive and difficult-to-source unsaturated hydrocarbons like propyne or propadiene. google.com

The following table summarizes the findings from various implementations of this continuous synthesis method, highlighting the reaction conditions and the corresponding product yields and purities.

Table 1: Research Findings on the Continuous Synthesis of this compound

Reactor Temperature (°C) Co-catalyst Feed Rate of 2,2-dimethoxypropane ( g/min ) Product Purity (%) Product Yield (%) Reference
85 Quinoline 10 99.1 ~89.2 google.com
105 Quinoline 20 99.3 ~93.6 google.comchemicalbook.com
110 Quinoline 20 99.1 ~91.4 google.com

Another preparative method reported involves the reaction of 2,2-dimethoxypropane with succinic anhydride (B1165640) and benzoic acid in the presence of pyridine. chemicalbook.comresearchgate.net

Green Chemistry Principles in this compound Synthesis

The development of novel synthetic routes for this compound has increasingly incorporated the principles of green chemistry to create more sustainable and environmentally benign processes.

The continuous catalytic cracking of 2,2-dimethoxypropane exemplifies several green chemistry principles. The raw materials for the synthesis of the precursor, 2,2-dimethoxypropane, are methanol and acetone (B3395972), which are considered inexpensive and readily available. google.comgoogle.com This aligns with the principle of using renewable feedstocks where practicable.

A significant green aspect of this novel method is the approach to separation and purification. The use of membrane separation technology, specifically nanofiltration, to break the azeotrope of this compound and methanol is a key innovation. google.comgoogle.com This technique can be more energy-efficient than traditional distillation methods and reduces the need for additional separation agents, adhering to the principle of making auxiliary substances unnecessary or innocuous. skpharmteco.com Furthermore, the ability to recover and reuse unreacted 2,2-dimethoxypropane significantly improves the atom economy of the process and minimizes waste. google.comchemicalbook.com

This continuous process also represents an improvement in terms of safety and energy efficiency. Traditional gas-phase cracking methods require the vaporization of the raw material followed by cracking at high temperatures, leading to high energy consumption. google.com The described liquid-phase cracking can be performed under milder conditions. google.com Moreover, it avoids the use of highly reactive and difficult-to-handle unsaturated hydrocarbons and corrosive catalysts associated with other synthetic routes, thus designing safer chemical processes. google.com The goal is to choose reaction pathways and solvents that reduce energy requirements and have minimal toxicity and safety impacts. skpharmteco.com

Reactivity and Mechanistic Investigations in Organic Chemistry

Role as a Protecting Group

2-Methoxypropene, also known as isopropenyl methyl ether, is an electron-rich enol ether widely utilized in organic synthesis. wikipedia.orgresearchgate.net Its primary role is to serve as a protecting group for various functional groups, most notably alcohols, phenols, and diols. wikipedia.orgresearchgate.net The protection strategy involves the conversion of the functional group into a derivative that is stable under specific reaction conditions where the original group would be reactive. This temporary masking allows for chemical transformations on other parts of the molecule. The protecting group can later be removed under mild conditions to regenerate the original functional group. bamu.ac.inlibretexts.org this compound is particularly valued for its ability to form acetals and ketals, which are stable to a wide range of non-acidic reagents. uwindsor.cathieme-connect.de

Protection of Alcohols and Phenols

The hydroxyl group of alcohols and phenols is acidic and nucleophilic, making it incompatible with many reagents used in organic synthesis, such as organometallics, hydrides, and strong bases. libretexts.orgmasterorganicchemistry.com this compound provides an effective method for protecting these hydroxyl groups by converting them into 2-methoxy-2-propyl (MOP) ethers. thieme-connect.de This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid or its pyridinium (B92312) salt (PPTS), and proceeds readily. thieme-connect.desynarchive.com The resulting MOP ether is stable to strongly basic conditions, organometallic reagents, and many oxidizing and reducing agents. uwindsor.ca

The protection mechanism involves the acid-catalyzed addition of the alcohol or phenol (B47542) to the double bond of this compound. Protonation of the enol ether generates a resonance-stabilized oxocarbenium ion, which is then attacked by the hydroxyl group of the substrate. Subsequent deprotonation yields the MOP ether and regenerates the acid catalyst.

Tetrahydropyranylation and Alternative Enol Ethers

A classic and widely used method for alcohol protection is tetrahydropyranylation, which involves the reaction of an alcohol with 3,4-dihydropyran (DHP) to form a tetrahydropyranyl (THP) ether. organic-chemistry.orgtotal-synthesis.com THP ethers are acetals and exhibit stability towards a broad range of basic, nucleophilic, and organometallic reagents. uwindsor.caorganic-chemistry.org

However, a significant drawback of the THP group is that its formation introduces a new stereocenter at the anomeric carbon of the pyran ring. organic-chemistry.orgtotal-synthesis.com When protecting a chiral alcohol, this results in a mixture of diastereomers, which can complicate purification and spectral analysis (e.g., NMR). total-synthesis.com

This compound offers a distinct advantage in this regard. The MOP group it forms is symmetrical and does not create an additional stereocenter, thus avoiding the issue of diastereomer formation. thieme-connect.de While both MOP and THP ethers are acetals and are cleaved under acidic conditions, MOP ethers are generally more acid-labile, hydrolyzing approximately 20 times faster than the corresponding THP ethers. thieme-connect.de This enhanced lability can be advantageous for selective deprotection in complex syntheses. thieme-connect.de Other enol ethers, such as ethyl vinyl ether, are also used, but this compound remains a popular choice due to the stability and favorable properties of the resulting MOP ether. thieme-connect.de

Protecting ReagentProtecting GroupKey FeaturesDisadvantages
This compound2-Methoxy-2-propyl (MOP)Does not create a new stereocenter. thieme-connect.de More acid-labile than THP. thieme-connect.deHigh acid lability may not be suitable for all multi-step syntheses.
3,4-Dihydropyran (DHP)Tetrahydropyranyl (THP)Stable to a wide range of non-acidic conditions. organic-chemistry.orgtotal-synthesis.com Low cost of reagent. thieme-connect.deCreates a new stereocenter, leading to diastereomeric mixtures with chiral alcohols. organic-chemistry.orgtotal-synthesis.com
Organocatalytic Methods for Hydroxy Protection

While traditional methods for hydroxyl protection with this compound rely on protic or Lewis acids, there has been a shift towards milder and more selective catalytic systems. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in this area. Research has shown that N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea is an effective organocatalyst for the protection of hydroxyl groups using this compound and dihydropyran. organic-chemistry.org This method is notable for its broad applicability to substrates that are sterically hindered or sensitive to acid, demonstrating high catalytic efficiency under mild conditions. organic-chemistry.org Chiral phosphoric acids (CPAs) have also been successfully employed as organocatalysts for these transformations. nih.gov

Protection of Diols (Acetonide Formation)

This compound is a key reagent for the protection of 1,2- and 1,3-diols through the formation of an isopropylidene ketal, commonly referred to as an acetonide. wikipedia.orgresearchgate.nethighfine.com This reaction is synthetically equivalent to using acetone (B3395972) but avoids the production of water, which can complicate reactions and affect yields. wikipedia.org The reaction is typically carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid or camphorsulfonic acid. synarchive.com The formation of the five- or six-membered cyclic acetonide ring serves to protect the two hydroxyl groups simultaneously. bamu.ac.in This strategy is fundamental in carbohydrate chemistry, where selective protection of cis-diols on pyranose or furanose rings is a common requirement. harvard.edu Acetonides are stable under basic and neutral conditions but can be readily cleaved by treatment with aqueous acid to regenerate the diol. chegg.com

Regioselective Acetalization Studies

In molecules containing multiple diol units, such as monosaccharides, the ability to selectively protect one diol over another is crucial for controlled, stepwise synthesis. Research has focused on developing catalyst-controlled regioselective acetalization methods using this compound. nih.gov Studies have demonstrated that chiral phosphoric acids (CPAs) can effectively catalyze the regioselective protection of diols in various monosaccharide derivatives. nih.gov

A significant finding is that the choice of the chiral catalyst can determine which hydroxyl group of a diol is preferentially protected. For instance, using enantiomeric pairs of CPA catalysts can lead to a reversal of regioselectivity, a phenomenon known as regiodivergent synthesis. nih.gov This allows for the selective formation of one of two possible regioisomeric acetonides from the same starting material simply by choosing the appropriate catalyst enantiomer. These studies have achieved high regioselectivities (up to >25:1 regiomeric ratio) for diols derived from D-glucose, D-galactose, and D-mannose. nih.gov

Regioselective Acetalization of Monosaccharide-Derived Diols with this compound (2-MOP)
Substrate (Diol)CatalystRegiomeric Ratio (rr)Reference
D-Glucose-derived 2,3-diol(R)-CPA>25:1 nih.gov
D-Galactose-derived 2,3-diol(R)-CPA>25:1 nih.gov
D-Mannose-derived 2,3-diol(R)-CPA15:1 nih.gov
L-Fucose-derived triol(R)-CPA>25:1 (for 2,3-diol protection) nih.gov

Note: (R)-CPA refers to a specific chiral phosphoric acid catalyst derived from (R)-BINOL. Regiomeric ratio (rr) indicates the ratio of the major protected product to other isomers.

Protection of Other Functional Groups (e.g., Peroxides, Cyanohydrins, α-Hydroxy Ketones, α-Hydroxy Carbamates)

This compound is a versatile reagent employed for the protection of various functional groups in organic synthesis. chemicalbook.com Its reactivity as an electron-rich alkene allows it to readily react with nucleophilic hydroxyl groups under acidic conditions to form methoxyisopropyl (MIP) ethers or acetals. This protective strategy is applicable to a range of sensitive functionalities beyond simple alcohols. chemicalbook.com

The protection reaction is effective for:

Peroxides: Hydroperoxides can be protected by reaction with this compound to form the corresponding MIP-protected peroxides. researchgate.net This involves the nucleophilic addition of the hydroperoxide to the protonated double bond of this compound. researchgate.net

Cyanohydrins: The hydroxyl group of cyanohydrins is readily protected using this compound to prevent their facile racemization under basic conditions. ru.nlresearchgate.net

α-Hydroxy Ketones: This class of compounds can be selectively protected at the hydroxyl group. chemicalbook.com

α-Hydroxy Carbamates: The hydroxyl group of α-hydroxy carbamates can also be masked using this reagent. chemicalbook.com

Cyanohydrins are valuable chiral building blocks in organic synthesis, but their stereochemical integrity is compromised by racemization under even slightly basic conditions. ru.nlresearchgate.net Protection of the hydroxyl group is therefore essential. The methoxyisopropyl (MIP) group is an effective choice for this purpose, installed using this compound under acidic catalysis. ru.nl

A study on the MIP protection of mandelonitrile (B1675950) demonstrated that the reaction can be efficiently performed and optimized in a continuous flow microreactor system. ru.nl The optimization of reaction parameters is crucial for achieving high yield and maintaining enantiomeric purity. ru.nl

Table 1: Optimized Conditions for MIP Protection of Mandelonitrile

Parameter Optimized Value
Temperature 60 °C
Reaction Time 200 seconds
Equivalents of this compound 11
Catalyst Loading (CSA) 1 mol%

Data sourced from a study on the continuous flow synthesis of MIP-protected mandelonitrile. ru.nl

Under these optimized conditions, the reaction proceeds rapidly and efficiently, yielding the protected product while retaining the chirality of the starting material. ru.nl The substrate scope was found to be most effective for cyanohydrins bearing electron-withdrawing substituents. ru.nl

Addition Reactions

Carbon-Carbon Double Bond Reactivity

The carbon-carbon double bond in this compound is the center of its reactivity. As an enol ether, the double bond is electron-rich due to the resonance effect of the adjacent oxygen atom's lone pairs. This increased electron density makes it highly susceptible to attack by electrophiles, much more so than a typical alkene. libretexts.org

Electrophilic addition is the characteristic reaction of this functional group. libretexts.org The mechanism involves the attack of the π-bond on an electrophile, leading to the formation of a carbocation intermediate. In the case of this compound, the addition of the electrophile occurs at the terminal (CH₂) carbon, resulting in the formation of a stable tertiary carbocation on the internal carbon, which is also resonance-stabilized by the methoxy (B1213986) group. A subsequent attack by a nucleophile on this carbocation completes the addition. youtube.com This regioselectivity is a classic example of Markovnikov's rule. libretexts.org

Hetero-Ene Reactions

This compound can participate as the "enophile" component in hetero-ene reactions. The ene reaction is a pericyclic reaction that involves the transfer of an allylic hydrogen from an "ene" component to an "enophile," with the concomitant formation of a new sigma bond and a shift of the ene's double bond. northwestern.edu In a hetero-ene reaction, one or more of the atoms in the ene or enophile is a heteroatom.

Research has shown that enol ethers, such as this compound, serve as effective enophiles in intermolecular ene reactions with ester-substituted oxazolones. northwestern.edu These reactions proceed under mild conditions without the need for a catalyst, relying on the ease of formation of the aromatic enol tautomer of the oxazolone. This provides an efficient pathway for the synthesis of complex, quaternary amino acids. The reaction demonstrates that the enol ether is a competent reaction partner, and its use does not lead to degradation, suggesting a concerted mechanism. northwestern.edu

Gas-Phase Reactions

The gas-phase chemistry of this compound is significant for understanding its atmospheric fate. Like other volatile organic compounds with carbon-carbon double bonds, it is primarily removed from the atmosphere by reaction with oxidants such as ozone (O₃), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃). mdpi.comresearchgate.net

Reaction with Ozone (Ozonolysis): The reaction between this compound and ozone in the gas phase proceeds via the Criegee mechanism. mdpi.com Ozone adds across the double bond to form a primary ozonide, which rapidly decomposes into two sets of fragments: a carbonyl compound and a Criegee intermediate. mdpi.comyoutube.com For this compound, the major products observed are methyl acetate (B1210297) and formaldehyde. mdpi.com

Table 2: Gas-Phase Ozonolysis of this compound

Parameter Value Reference
Rate Coefficient (k) 1.18 ± 0.13 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ mdpi.com
Major Products Methyl Acetate, Formaldehyde, CO₂ mdpi.com

| Estimated Atmospheric Lifetime | ~32 hours (with avg. O₃ of 7 × 10¹¹ molecule cm⁻³) | mdpi.com |

In polluted urban areas with higher ozone concentrations, this lifetime can decrease to as low as 5 hours, making ozonolysis a significant atmospheric loss process. mdpi.com

Reaction with Hydroxyl Radicals (OH): The reaction with OH radicals is a dominant removal pathway for this compound in the troposphere. researchgate.net Theoretical studies show that the reaction proceeds primarily through the addition of the OH radical to the carbon-carbon double bond, which accounts for over 98% of the reaction, rather than through hydrogen abstraction. researchgate.net This addition is highly favorable energetically. researchgate.net The calculated total rate constant for the OH-initiated reaction is 9.90 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, leading to a very short estimated atmospheric lifetime of about 2.8 hours. researchgate.net

Reactions with Protonated Species: In mass spectrometry studies, gas-phase this compound reacts with protonated aniline (B41778) and sulfoxide (B87167) compounds to form stable adducts. purdue.edu The proposed mechanism involves proton transfer from the analyte to this compound, followed by the addition of the neutral analyte to the now-protonated this compound. purdue.edu Interestingly, protonated pyridines were found to be unreactive under the same conditions, allowing for the differentiation of these compound classes. purdue.edu

Reactions with Protonated Nitrogen-Containing Compounds

The gas-phase reactivity of this compound (MOP) with protonated nitrogen-containing compounds has been a subject of detailed investigation, particularly within the controlled environment of mass spectrometers. purdue.edu These studies provide fundamental insights into ion-molecule reaction mechanisms and have practical applications in analytical chemistry. Research has focused on how different classes of protonated nitrogenous compounds, such as aniline and pyridine (B92270) derivatives, interact with MOP. purdue.edupurdue.edu

These interactions are primarily governed by the intrinsic chemical properties of the reactants, including their proton affinities. The studies typically involve generating protonated analytes, isolating them in an ion trap, and then introducing neutral this compound to observe the resulting reactions. purdue.edu It has been demonstrated that the structural nature of the nitrogen-containing compound dictates the reaction pathway. For instance, protonated anilines exhibit distinct reactivity compared to protonated pyridines when reacted with this compound. purdue.edupurdue.edu

Ion-molecule reactions involving this compound and protonated nitrogen-containing species have been systematically studied using linear quadrupole ion trap mass spectrometry. purdue.edu In these experiments, analytes are typically protonated using methods like atmospheric pressure chemical ionization (APCI), transferred to the ion trap, mass-selected, and then allowed to react with this compound vapor. purdue.edupurdue.edu

The observed reactions are highly diagnostic. Protonated anilines and sulfoxides consistently react with this compound through two primary channels: the formation of a stable adduct and a simple proton transfer. purdue.edudocbrown.info The adduct formation is particularly significant. The proposed mechanism for this diagnostic reaction involves an initial proton transfer from the protonated analyte to this compound. This is followed by the addition of the now-neutral analyte to the newly formed protonated MOP. purdue.edupurdue.edu

In stark contrast, protonated pyridines have been found to be entirely unreactive towards this compound under the same experimental conditions. purdue.edupurdue.edu This difference in reactivity allows for the clear differentiation of anilines from pyridines in a mass spectrometry-based analysis. The formation of a stable adduct with this compound is a characteristic marker for anilines (and sulfoxides), a reaction not observed for pyridines. purdue.edu

Table 1: Summary of Ion-Molecule Reactions with this compound (MOP)

Protonated Analyte ClassObserved Reactivity with MOPPrimary Reaction ProductsProposed Mechanism for Adduct Formation
AnilinesReactiveStable Adduct, Proton TransferProton transfer from analyte to MOP, followed by addition of neutral analyte. purdue.edupurdue.edu
PyridinesUnreactiveNo reaction observed. purdue.edupurdue.eduN/A
SulfoxidesReactiveStable Adduct, Proton TransferProton transfer from analyte to MOP, followed by addition of neutral analyte. purdue.edu

The differential reactivity observed between protonated anilines and pyridines with this compound is fundamentally linked to their respective proton affinities (PA) and gas-phase basicities (GB). purdue.edunih.gov Proton affinity is defined as the negative of the enthalpy change for the gas-phase protonation of a molecule, while gas-phase basicity is the negative of the corresponding Gibbs free energy change. nih.gov These values quantify the intrinsic ability of a molecule to accept a proton in the absence of solvent effects.

Quantum chemical calculations are powerful tools for determining these fundamental thermodynamic properties. rsc.org Methods such as Density Functional Theory (DFT), with functionals like B3LYP, are employed to model the electronic structure of molecules and predict their properties. epstem.netepstem.net For a reaction to occur where a proton is transferred from a protonated analyte [Analyte-H]⁺ to this compound, the proton affinity of MOP must be higher than that of the neutral analyte. The calculations can predict the most likely site of protonation on a molecule and the energy changes associated with it. researchgate.net

The unreactivity of protonated pyridines towards this compound suggests that the proton affinity of pyridine is significantly higher than that of this compound, making the proton transfer thermodynamically unfavorable. purdue.edu Conversely, the reaction of protonated anilines implies that the proton affinity of aniline is lower than or comparable to that of this compound, allowing for the initial proton transfer step that leads to adduct formation. purdue.edupurdue.edu These computational approaches are crucial for rationalizing experimentally observed reaction pathways and for predicting the reactivity of unstudied compounds. rsc.org

Table 2: Key Terms in Quantum Chemical Calculations

TermDefinitionRelevance
Proton Affinity (PA)The negative of the enthalpy change for the gas-phase reaction: B + H⁺ → BH⁺. nih.govDetermines the thermodynamic feasibility of proton transfer between molecules. purdue.edu
Gas-Phase Basicity (GB)The negative of the Gibbs free energy change for the gas-phase reaction: B + H⁺ → BH⁺. nih.govProvides a measure of basicity in the gas phase, directly related to reactivity in ion-molecule reactions.
Density Functional Theory (DFT)A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.orgUsed to calculate molecular energies, structures, and properties like proton affinity. epstem.net
B3LYPA specific functional (hybrid exchange-correlation functional) used within the DFT framework. epstem.netepstem.netA commonly used and reliable method for calculating properties of organic molecules.

Atmospheric Chemistry and Environmental Fate

Gas-Phase Oxidation Reactions

The dominant removal pathways for 2-methoxypropene in the atmosphere are through gas-phase reactions with OH radicals and ozone. These reactions lead to the formation of various secondary pollutants and contribute to the chemical complexity of the troposphere.

The reaction with the hydroxyl radical is a significant degradation pathway for this compound, particularly during daylight hours.

The OH-initiated oxidation of this compound, also known as isopropenyl methyl ether (i-PME), proceeds primarily through the addition of the OH radical to the carbon-carbon double bond. researchgate.net This pathway is energetically more favorable than hydrogen abstraction from the methyl or methoxy (B1213986) groups. researchgate.net Computational studies using density functional theory (DFT) have shown that the OH-addition reactions are significantly faster than H-abstraction reactions. researchgate.net

The addition of the OH radical can occur at two positions on the double bond, leading to the formation of two different radical adducts. The subsequent reactions of these adducts with molecular oxygen (O2) are crucial in determining the final product distribution. researchgate.net

A calculated total rate constant for the reaction of OH with this compound is reported to be 9.90 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net The branching ratio for the OH-addition pathway is estimated to be approximately 98.09% of the total reaction rate. researchgate.net This high reactivity leads to a short atmospheric lifetime for this compound with respect to its reaction with OH radicals, estimated to be around 2.44 hours. mdpi.com

Table 1: Rate Constant for the Reaction of OH with this compound

ReactionRate Constant (cm³ molecule⁻¹ s⁻¹)MethodReference
OH + CH₃C(OCH₃)=CH₂9.90 × 10⁻¹¹Computational researchgate.net

Following the initial OH addition, the resulting radical adducts react with O₂ to form peroxy radicals. researchgate.net In the presence of nitrogen oxides (NOx), these peroxy radicals can react with nitric oxide (NO) to form alkoxy radicals. nih.gov The degradation of these alkoxy radicals can proceed through various pathways, including reaction with O₂ or unimolecular decomposition (e.g., C-C bond scission). nih.govcopernicus.org

For vinyl ethers in general, the main oxidation products observed from reactions with OH radicals are esters and aldehydes. mdpi.com This suggests that the degradation of this compound likely leads to the formation of methyl acetate (B1210297) and formaldehyde, similar to what is observed in its reaction with ozone. mdpi.com

Computational studies have been instrumental in elucidating the detailed mechanism of the OH-initiated oxidation of this compound. researchgate.net Using electronic structure calculations, researchers have determined that the addition of the OH radical to the terminal carbon (CH₂) of the double bond is the most favorable pathway. researchgate.net

Transition state theory has been employed to calculate the rate constants for the individual reaction steps, confirming that the OH-addition channels have significantly faster rates than the H-abstraction channels. researchgate.net These theoretical investigations provide a molecular-level understanding of the reaction dynamics and are crucial for developing accurate atmospheric chemical models. nih.gov

Ozonolysis is another important atmospheric sink for this compound, especially in polluted environments with high ozone concentrations. mdpi.com

The rate coefficient for the reaction of ozone with this compound has been determined using both absolute and relative rate methods in reaction chambers. mdpi.com At ambient temperature and atmospheric pressure, the reported rate coefficient is (1.18 ± 0.13) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. mdpi.com

The atmospheric lifetime of this compound with respect to ozonolysis is estimated to be about 32 hours, based on an average tropospheric ozone concentration of 7 × 10¹¹ molecules cm⁻³. mdpi.com However, in urban areas with higher ozone levels, this lifetime can be significantly shorter, reaching as low as 5 hours, making ozonolysis a more important removal process under such conditions. mdpi.com

Table 2: Rate Coefficient for the Reaction of O₃ with this compound

ReactionRate Coefficient (cm³ molecule⁻¹ s⁻¹)MethodReference
O₃ + CH₃C(OCH₃)=CH₂(1.18 ± 0.13) × 10⁻¹⁷Absolute and Relative mdpi.com

The main products identified from the ozonolysis of this compound are methyl acetate, formaldehyde, and carbon dioxide. mdpi.com The formation of these products is explained by a mechanism involving the initial addition of ozone to the C=C double bond, forming a primary ozonide which then decomposes to form a Criegee intermediate and a carbonyl compound. mdpi.comcopernicus.org

Reactions with Ozone (O3)

Ozonolysis Mechanisms (e.g., Criegee Mechanism)

The reaction of this compound with ozone is a significant atmospheric degradation pathway. mdpi.comsemanticscholar.org The mechanism for the ozonolysis of this unsaturated ether proceeds via the Criegee mechanism. mdpi.com This mechanism, first proposed by Rudolf Criegee, involves a sequence of reactions starting with the 1,3-dipolar cycloaddition of an ozone molecule to the carbon-carbon double bond of the alkene. organic-chemistry.orgmsu.edu This initial step forms a highly unstable primary ozonide, also known as a molozonide or 1,2,3-trioxolane. organic-chemistry.orgmsu.edulibretexts.org

The molozonide rapidly undergoes a cycloreversion, breaking apart to form a carbonyl compound and a carbonyl oxide, which is commonly referred to as the Criegee intermediate (CI). organic-chemistry.orgmsu.edunih.gov In the case of this compound, the presence of the methoxy group influences the decomposition of the primary ozonide, which can lead to four distinct decomposition channels. mdpi.com The Criegee intermediates are themselves 1,3-dipolar species and can undergo further reactions. msu.edunih.gov In the gas phase, which is relevant for atmospheric chemistry, these intermediates can react through various pathways other than recombination. nih.gov A proposed mechanism for the reaction of this compound with ozone suggests several possible pathways for the Criegee intermediates formed. mdpi.com

Major Ozonolysis Products (e.g., Methyl Acetate, Formaldehyde, CO2)

Experimental studies have identified the primary products resulting from the gas-phase ozonolysis of this compound. The major products detected are methyl acetate, formaldehyde, and carbon dioxide. mdpi.comsemanticscholar.org These products were identified using Fourier-transform infrared spectroscopy (FTIR) during laboratory experiments. mdpi.comsemanticscholar.org The formation of these specific products provides evidence for the proposed Criegee mechanism pathways. mdpi.com

Table 1: Major Products of this compound Ozonolysis

Product Name Chemical Formula
Methyl Acetate C₃H₆O₂
Formaldehyde CH₂O

This table is based on data from cited research articles. mdpi.comsemanticscholar.org

Reactions with Other Atmospheric Oxidants (e.g., NO3, Cl)

Besides ozone, this compound can react with other key atmospheric oxidants, including the nitrate (B79036) radical (NO₃) and chlorine atoms (Cl). The nitrate radical is a potent oxidant, particularly during the nighttime when its main removal pathways, photolysis and reaction with nitric oxide, are absent. nih.gov Reactions of NO₃ are especially rapid with unsaturated compounds like alkenes. nih.gov While detailed kinetic studies for the reaction of this compound with NO₃ and Cl are not extensively reported, these reactions are recognized as potential removal pathways in the atmosphere. semanticscholar.org The reaction with hydroxyl radicals (OH) is also a major degradation pathway for most volatile organic compounds in the troposphere. nih.gov

Atmospheric Lifetime and Environmental Implications

The atmospheric lifetime of a compound is a measure of how long it persists in the atmosphere before being removed by chemical reactions or physical processes. epa.govfiveable.me For this compound, the reaction with ozone is a significant loss process, especially in polluted environments with higher ozone concentrations. mdpi.comsemanticscholar.org Based on the experimentally determined rate coefficient for its reaction with a typical tropospheric ozone concentration, the atmospheric lifetime of this compound has been estimated.

Table 2: Atmospheric Lifetime of this compound

Oxidant Estimated Lifetime Reference

The relatively short atmospheric lifetime of 32 hours indicates that this compound is removed from the atmosphere quite rapidly. mdpi.comsemanticscholar.org Environmentally, the compound is considered harmful to aquatic life with long-lasting effects. echemi.com

Degradation Mechanisms and Atmospheric Burden

The primary atmospheric degradation mechanism for this compound is its oxidation initiated by radicals such as OH, O₃, and NO₃. mdpi.comsemanticscholar.orgnih.gov The ozonolysis pathway, as detailed above, leads to the cleavage of the double bond and the formation of smaller, oxygenated products like methyl acetate and formaldehyde. mdpi.com These degradation processes are crucial as they influence the formation of tropospheric ozone and secondary organic aerosols. nih.gov Information regarding the specific atmospheric burden of this compound is not detailed in the available literature.

Applications in Advanced Materials Science and Polymer Chemistry

Polymerization Studies

2-Methoxypropene primarily undergoes polymerization through a cationic mechanism due to the electron-donating methoxy (B1213986) group, which stabilizes the cationic intermediate formed during the reaction. libretexts.org Radical-initiated polymerization is also possible. chegg.com Research in this area has focused on achieving controlled polymerization to produce polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, Đ).

Living polymerization is a key technique for achieving this control. wikipedia.org In a living polymerization, chain termination and transfer reactions are absent, allowing polymer chains to grow at a constant rate as long as the monomer is available. wikipedia.orgyoutube.com This method is particularly advantageous for creating polymers with predictable molar masses and for synthesizing block copolymers. wikipedia.org

Studies on the cationic polymerization of structurally similar monomers, such as p-methoxystyrene (pMOS), provide insights into the conditions that could be applied to this compound. For instance, controlled cationic polymerization of pMOS has been achieved in both aqueous and non-aqueous media using Lewis acid catalysts like ytterbium triflate (Yb(OTf)₃). cmu.edu These systems can produce polymers with narrow molecular weight distributions (Đ ~ 1.4) and molecular weights that increase linearly with monomer conversion, which are hallmarks of a controlled process. cmu.edu

Parameter Description Significance in this compound Polymerization
Polymerization Type Cationic PolymerizationThe electron-rich double bond is susceptible to electrophilic attack, making it ideal for cationic methods. libretexts.org
Control Mechanism Living PolymerizationAllows for the synthesis of polymers with predetermined molecular weights and low polydispersity (Đ). wikipedia.org
Key Intermediates CarbocationsThe methoxy group stabilizes the positive charge on the polymer chain end, facilitating propagation. libretexts.org
Initiating Systems Acid/Lewis AcidSystems like HCl adducts combined with Lewis acids (e.g., Yb(OTf)₃) are effective for similar monomers. cmu.edu

This table provides an overview of the key aspects of this compound polymerization based on established principles of polymer chemistry.

Monomer Precursor for Specialty Polymers

Beyond its direct polymerization, this compound serves as a versatile chemical intermediate for synthesizing other functional monomers, which are then used to produce specialty polymers. nbinno.comguidechem.com These specialty polymers possess tailored properties for specific applications in areas like adhesives, coatings, and films. nbinno.com

A key application of this compound is as a precursor for acrylic monomers, such as methoxypropyl methacrylate (B99206). nbinno.com The synthesis involves leveraging the reactivity of this compound to introduce the methoxypropyl group, which is then incorporated into a methacrylate structure. Polymers derived from these monomers, like poly(methoxypropyl methacrylate), are used in various industrial applications. nbinno.com The incorporation of the methoxy group can modify the properties of the final polymer, such as its solubility, adhesion, and thermal characteristics.

The use of this compound as a building block allows for the creation of monomers that can be polymerized using different techniques, including the robust and commercially significant free-radical polymerization. This expands the utility of this compound beyond cationic polymerization into the broader field of acrylic and methacrylic polymers. These polymers are fundamental to numerous advanced material applications. For instance, block copolymers incorporating segments like poly(methyl methacrylate) (PMMA) or poly(2-hydroxyethyl methacrylate) (PHEMA) can be synthesized to create materials with specific hydrophilic-hydrophobic balances or stimuli-responsive behaviors. mdpi.comijpras.com

Precursor Derived Monomer Resulting Specialty Polymer Potential Applications
This compoundMethoxypropyl MethacrylatePoly(methoxypropyl methacrylate)Adhesives, Coatings, Films nbinno.com
This compoundMethoxypropyl AcrylatePoly(methoxypropyl acrylate)Adhesives, Coatings, Films nbinno.com

This table illustrates how this compound is used as a starting material for creating specialty monomers and their corresponding polymers.

Catalysis Involving 2 Methoxypropene

Heterogeneous Acid Catalysis

Heterogeneous acid catalysts provide an effective medium for reactions involving 2-methoxypropene, offering advantages such as ease of separation and catalyst reusability. youtube.com These catalysts are typically solid materials with acidic sites on their surface. youtube.com

Solid catalysts functionalized with sulfonic acid (-SO₃H) groups are a prominent class of heterogeneous acid catalysts. nih.gov These include sulfonated polymers, ionic liquids immobilized on solid supports, and functionalized mesoporous silica. scielo.br The catalytic activity stems from the Brønsted acidity of the sulfonic acid protons. scielo.br

Table 1: Examples of Sulfonic Acid-Based Heterogeneous Catalysts This table is generated for illustrative purposes based on the types of catalysts described in the sources.

Catalyst TypeSupport MaterialKey FeatureSource(s)
Sulfonated PolymerPolystyrene, Cashew Nut Shell Liquid (CNSL) Resin-SO₃H groups covalently bonded to a polymer backbone. nih.gov nih.gov
Immobilized Ionic LiquidMesoporous Silica (MCM-41), Iron Oxide NanoparticlesSulfonic acid-functionalized ionic liquid physically or chemically bound to a solid support. scielo.br scielo.br
Sulfonated CarbonBio-char, Graphene Oxide-SO₃H groups introduced onto carbon-based materials.

Hydrolysis and Further Transformations on Catalyst Surfaces

Following protonation on the catalyst surface, this compound readily undergoes hydrolysis in the presence of water. Water, acting as a nucleophile, attacks the electron-deficient carbon of the protonated double bond. youtube.com This step leads to the formation of a transient hemiacetal intermediate. youtube.com

Organocatalysis

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. youtube.com These catalysts operate through various activation modes, including acting as Lewis acids/bases or Brønsted acids/bases. youtube.com In reactions involving this compound, organocatalysts are primarily used to facilitate its role as a protecting group for alcohols. This compound serves as an efficient reagent for converting alcohols into their corresponding methoxyisopropyl (MIP) ethers, a common protecting strategy in organic synthesis. wikipedia.org

Chiral amino acids, such as proline, are effective organocatalysts for this transformation. youtube.com The catalyst can activate a substrate through the formation of an enamine or an iminium ion, or through hydrogen bonding. youtube.comnih.gov For instance, proline can activate a carbonyl compound by forming an enamine, which can then participate in enantioselective reactions. youtube.com In the context of alcohol protection, an acidic organocatalyst can activate the alcohol, while a basic catalyst could deprotonate it, facilitating the reaction with this compound. The development of imidazolidinone catalysts by MacMillan demonstrated the power of iminium-ion catalysis in activating α,β-unsaturated aldehydes for various asymmetric cycloadditions. youtube.comnih.gov

Table 2: Key Concepts in Organocatalysis Relevant to this compound Reactions This table is generated for illustrative purposes based on the principles of organocatalysis described in the sources.

Catalytic PrincipleCatalyst ExampleActivation ModeApplicationSource(s)
Enamine CatalysisProlineForms a nucleophilic enamine with a ketone or aldehyde. youtube.comAsymmetric aldol (B89426) or Michael reactions. nih.govyoutube.com youtube.comnih.govyoutube.com
Iminium CatalysisImidazolidinone (MacMillan Catalyst)Forms an electrophilic iminium ion with an α,β-unsaturated aldehyde. youtube.comAsymmetric Diels-Alder reactions. youtube.comnih.gov youtube.comnih.gov
Hydrogen Bonding CatalysisThioureaActivates electrophiles via hydrogen bonding. nih.govAsymmetric Strecker reaction. nih.gov

Transition Metal Catalysis (e.g., Ruthenium(II), Rhodium(III))

Transition metal complexes are highly versatile catalysts for a wide array of organic transformations. Ruthenium(II) and Rhodium(III) complexes, in particular, are known to catalyze reactions such as hydrogenation, oxidation, C-H activation, and cross-coupling. mdpi.comnih.gov

Ruthenium(II) catalysts are involved in diverse reactions including olefination, metathesis, and transfer hydrogenation. mdpi.comrsc.orgresearchgate.net For example, (arene)ruthenium(II) complexes have been used to direct the meta-sulfonation of 2-phenylpyridines, demonstrating their ability to control regioselectivity through chelation-assisted C-H activation. scilit.com The development of air- and moisture-stable Ru(II) precatalysts has further broadened their applicability in both academic and industrial settings. youtube.com

Rhodium catalysts, particularly Rh(II) complexes like rhodium(II) acetate (B1210297), are exceptionally effective in reactions involving diazo compounds to form metal carbenes. nih.gov These intermediates can undergo a variety of subsequent reactions, including insertion into C-C bonds to assemble complex molecular scaffolds. nih.gov While specific, extensively documented examples of these catalysts using this compound as a primary substrate are specialized, the electron-rich nature of its double bond makes it a potential candidate for reactions like metal-catalyzed cycloadditions or cross-coupling reactions.

Table 3: Examples of Ruthenium(II) and Rhodium(III) Catalyzed Reactions This table is generated for illustrative purposes based on the types of reactions catalyzed by these metals as described in the sources.

MetalOxidation StateCatalyst ExampleType of ReactionSource(s)
RutheniumRu(II)[RuCl₂(p-cymene)]₂Transfer Hydrogenation, C-H Activation, Sulfonation mdpi.comscilit.comyoutube.com
RutheniumRu(II)Grubbs' CatalystOlefin Metathesis researchgate.net
RhodiumRh(II)Rh₂(OAc)₄Carbene Insertion, Cyclopropanation nih.gov

Asymmetric Catalysis

Asymmetric catalysis is a powerful strategy that uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. youtube.com This is crucial in fields like pharmaceuticals, where the different enantiomers of a molecule can have vastly different biological activities. youtube.com Both transition metal complexes and organocatalysts can be designed to achieve high levels of enantioselectivity. youtube.comyoutube.com

In transition metal catalysis, asymmetry is introduced by using chiral ligands that coordinate to the metal center. youtube.com These ligands create a chiral environment, forcing the substrates to approach the metal in a specific orientation. This leads to two diastereomeric transition states with different energies, favoring the pathway to one enantiomer. youtube.com A landmark example is the use of ruthenium complexes with the chiral BINAP ligand for asymmetric hydrogenation. youtube.com

Similarly, asymmetric organocatalysis relies on the inherent chirality of the organic molecule used as the catalyst. youtube.com The proline-catalyzed aldol reaction is a classic example, where the chiral center of proline directs the formation of one specific stereoisomer of the product through a well-defined cyclic transition state involving hydrogen bonding. youtube.comyoutube.com The development of chiral catalysts allows for the asymmetric synthesis of complex molecules with high precision, including the α-functionalization of aldehydes and ketones. youtube.comyoutube.com

Advanced Characterization Techniques in 2 Methoxypropene Research

Spectroscopic Analysis

Spectroscopic techniques are fundamental in the study of 2-methoxypropene, offering insights into its functional groups and atomic connectivity.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific bonds. The NIST Chemistry WebBook provides a reference IR spectrum for this compound. nist.gov Key absorptions include strong C-H stretching vibrations in the region of 2800-3000 cm⁻¹, characteristic of the methyl and vinyl protons. The presence of the carbon-carbon double bond (C=C) is indicated by a stretching vibration around 1640-1680 cm⁻¹. Furthermore, the C-O-C ether linkage presents strong, characteristic stretching bands in the 1060-1150 cm⁻¹ region. docbrown.infodocbrown.info

Table 1: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Bond Vibration Functional Group
~2950-3100 C-H stretch Alkyl and Vinylic
~1670 C=C stretch Alkene
~1200 C-O stretch Ether

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the spectrometer.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the this compound molecule, confirming its connectivity.

In the ¹H NMR spectrum of this compound, the protons are in distinct chemical environments, giving rise to separate signals. chemicalbook.com The vinylic protons (=CH₂) typically appear as singlets at around 3.9 ppm. The methoxy (B1213986) group (-OCH₃) protons also produce a singlet at approximately 3.5 ppm, while the methyl group (-CH₃) attached to the double bond shows a singlet around 1.7 ppm. chemicalbook.com

The ¹³C NMR spectrum further corroborates the structure. The carbon of the vinylic methylene (B1212753) group (=CH₂) resonates at approximately 83.5 ppm. The quaternary carbon of the double bond (C=) appears significantly downfield at around 160.2 ppm. The methoxy carbon (-OCH₃) is found at about 54.8 ppm, and the methyl carbon (-CH₃) resonates at approximately 21.4 ppm. docbrown.info

Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Group Chemical Shift (δ, ppm) Multiplicity
¹H =CH₂ ~3.9 Singlet
¹H -OCH₃ ~3.5 Singlet
¹H -CH₃ ~1.7 Singlet
¹³C =CH₂ ~83.5 -
¹³C C= ~160.2 -
¹³C -OCH₃ ~54.8 -

Note: Chemical shifts are typically reported relative to a standard, such as tetramethylsilane (B1202638) (TMS), and can be influenced by the solvent used.

Chromatographic Methods (e.g., GC-FID)

Gas chromatography (GC) is a widely used technique for separating and analyzing volatile compounds like this compound. When coupled with a Flame Ionization Detector (GC-FID), it provides a robust method for quantitative analysis. d-nb.infoijpsdronline.com The compound is vaporized and passed through a capillary column, where it is separated from other components in a mixture based on its boiling point and interactions with the column's stationary phase. The FID then detects the organic molecules as they elute from the column, producing a signal proportional to the amount of substance present. This method is noted for its high sensitivity and wide linear range, making it suitable for determining the purity of this compound or for monitoring its concentration in reaction mixtures. d-nb.infoijpsdronline.com While specific GC-FID application notes for this compound are not always detailed in publicly available literature, the principles of GC-FID analysis of similar volatile organic compounds are directly applicable. gcms.czresearchgate.net

Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In tandem mass spectrometry (MS/MS), ions of a specific mass-to-charge ratio (m/z) are selected and then fragmented to provide structural information. youtube.comnih.gov

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 72, corresponding to its molecular weight. nih.gov Further fragmentation of this molecular ion in an MS/MS experiment provides insight into the molecule's structure. A prominent fragment ion is observed at m/z 57, which corresponds to the loss of a methyl group ([M-CH₃]⁺). Another significant peak appears at m/z 42, which can be attributed to the loss of a methoxy radical ([M-OCH₃]⁺) and subsequent rearrangement to the cyclopropanone (B1606653) ion or other stable C3H6 isomers. nih.gov The fragmentation pattern is a unique fingerprint that can be used to identify this compound in complex mixtures and to distinguish it from its isomers. docbrown.info Research has also been conducted on the gas-phase reactions of this compound with protonated compounds in a linear quadrupole ion trap mass spectrometer. purdue.edu

Table 3: Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment
72 [C₄H₈O]⁺ (Molecular Ion)
57 [C₃H₅O]⁺
42 [C₃H₆]⁺
41 [C₃H₅]⁺

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. frontiersin.orgchemrxiv.org It is widely employed to predict molecular geometries, reaction energies, and other chemical properties. In the context of 2-methoxypropene, also known as isopropenyl methyl ether (i-PME), DFT calculations have been instrumental in elucidating its atmospheric reaction mechanisms.

One key study investigated the OH-initiated oxidation of this compound using DFT. researchgate.net The calculations focused on determining the energetics of different reaction pathways, including the addition of the OH radical to the carbon-carbon double bond and the abstraction of hydrogen atoms from the methyl and methoxy (B1213986) groups of the molecule. researchgate.net The energetic calculations revealed that the OH addition pathways are significantly more favorable than the hydrogen abstraction pathways. researchgate.net

DFT is also used to study the reactivity of related vinyl and methoxy compounds. For instance, studies on furan (B31954) derivatives and allyl mercaptan utilize DFT to analyze frontier molecular orbitals (HOMO-LUMO), calculate reactivity indices, and understand reaction mechanisms like cycloadditions or radical scavenging processes. mdpi.commdpi.com These types of analyses help in predicting how a molecule like this compound, an electron-rich vinyl ether, will interact with various reactants. mdpi.com The general approach involves optimizing the geometries of reactants, transition states, and products to calculate reaction barriers and thermodynamics, providing a detailed picture of the reaction landscape. chemrxiv.orgresearchgate.net

Transition State Theory (TST) for Reaction Rates

Transition State Theory (TST) is a fundamental theory in chemical kinetics that explains the reaction rates of elementary chemical reactions. wikipedia.orglibretexts.org It assumes a quasi-equilibrium between the reactants and an activated complex (the transition state), which is the molecular configuration at the highest point of the potential energy barrier between reactants and products. wikipedia.orglibretexts.org The rate of the reaction is then determined by the rate at which this complex proceeds to form products. libretexts.org

For the reaction of this compound with OH radicals, TST was used in conjunction with the energetic data obtained from DFT calculations to determine the reaction rate constants. researchgate.net The theory allows for the calculation of individual rate constants for each competing reaction channel (OH-addition vs. H-abstraction). The results confirmed that the reaction is dominated by the addition of the OH radical to the double bond. researchgate.net The total calculated rate constant was found to be nearly an order of magnitude faster than that of isoprene, indicating the high reactivity of this ether. The branching ratio, which represents the percentage contribution of each pathway to the total reaction, was also calculated, showing that OH-addition accounts for over 98% of the reaction. researchgate.net

Table 1: Calculated Kinetic Data for the Reaction of this compound (i-PME) with OH Radical Data sourced from a study utilizing DFT and TST methodologies. researchgate.net

ParameterValueUnit
Total Rate Constant9.90 x 10⁻¹¹cm³ molecule⁻¹ s⁻¹
Branching Ratio (OH-addition)98.09%
Atmospheric Lifetime2.8hours

Molecular Dynamics Simulations (if applicable in results)

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. youtube.com The atoms and molecules are allowed to interact for a fixed period, providing a view of the dynamic evolution of the system. MD simulations generate representative conformations of a system by applying Newton's equations of motion. youtube.com

While specific MD simulation studies focused solely on this compound are not prominent in the reviewed literature, the technique is widely applied to similar ether compounds to understand their behavior in various environments. For example, atomistic MD simulations of ether-linked phospholipids (B1166683) in bilayers are used to investigate properties like membrane dipole potential, water orientation, and permeability. nih.govnih.gov Such simulations can reveal how the presence of an ether linkage, compared to an ester linkage, alters the structural and dynamic properties of the surrounding molecules. nih.govnih.gov Similarly, MD models have been developed for simple ethers like dimethyl ether to study its liquid properties. acs.org A hypothetical MD simulation of this compound could be used to study its diffusion in a solvent, its conformational flexibility, or its interactions with a surface or a biological membrane.

Potential Energy Surfaces (PES)

A Potential Energy Surface (PES) is a multidimensional mathematical or graphical representation of the energy of a molecular system as a function of the geometric positions of its atoms. libretexts.orgwikipedia.org It provides a conceptual map for understanding chemical reactions, illustrating the energy landscape that connects reactants, transition states, and products. libretexts.org The lowest points on the surface correspond to stable molecules (reactants and products), while saddle points represent transition states—the highest energy barrier along the minimum energy path of a reaction. pythoninchemistry.org

For any reaction involving this compound, such as its oxidation by OH radicals or ozone, a corresponding PES exists. researchgate.netmdpi.com The DFT calculations used to study the reaction with OH radicals effectively map out critical points on this surface. researchgate.net The reactants (this compound and the OH radical) reside in a potential energy minimum. As they approach each other, the system moves along a reaction coordinate on the PES, passing through a higher-energy transition state (the saddle point) before descending into another energy minimum corresponding to the products. wikipedia.org The construction of a detailed PES, often through numerous single-point energy calculations, is crucial for accurate reaction dynamics and rate calculations. uni-siegen.de While a full PES for a this compound reaction is computationally intensive to generate, even the characterization of its stationary points provides invaluable insight into the reaction mechanism. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies

The Quantum Mechanics/Molecular Mechanics (QM/MM) method is a hybrid computational approach that combines the high accuracy of QM for a small, chemically active part of a system with the computational efficiency of MM for the larger, less reactive environment. researchgate.net This technique is particularly suited for studying reactions in complex systems like enzymes or on catalytic surfaces, such as zeolites. nih.gov

While direct QM/MM studies on this compound were not found, extensive research has been conducted on analogous molecules like dimethyl ether (DME) within zeolite catalysts. researchgate.netrsc.orgrsc.org These studies provide a clear blueprint for how this compound reactivity could be modeled in similar environments. In a typical setup, the ether molecule and the immediate active site of the zeolite (e.g., a Brønsted acid site) are treated with a QM method (like DFT), while the rest of the zeolite framework is described by a classical MM force field. rsc.org This approach has been used to investigate the stability of DME in zeolites like H-ZSM-5 and H-Y and to calculate the activation energies for its formation from methanol (B129727). rsc.orgrsc.org Such simulations show that a stepwise mechanism via a framework-bound methoxy intermediate is the most likely route for ether formation. rsc.org A similar QM/MM methodology could be applied to study the reactions of this compound, for example, its role as an intermediate in the formation of larger hydrocarbons in the Methanol-to-Hydrocarbons (MTH) process. researchgate.net

Safety and Handling Protocols in Academic Laboratory Settings

Hazard Identification and Risk Assessment

2-Methoxypropene, also known as isopropenyl methyl ether, is a highly flammable and reactive ether commonly used in organic synthesis. nbinno.comwikipedia.org A thorough understanding of its hazards is crucial for its safe use in academic laboratories. The primary risks associated with this compound are its extreme flammability, potential for explosive peroxide formation, and acute oral toxicity. sigmaaldrich.comfishersci.nlnih.gov

The compound is classified as a Category 1 flammable liquid, indicating that it has a very low flash point and boiling point, and its vapors can form explosive mixtures with air at ambient temperatures. sigmaaldrich.comnih.govsigmaaldrich.com The vapors are heavier than air and may travel along the ground to a distant ignition source, causing a flashback. sigmaaldrich.com

A significant, and potentially severe, hazard is the ability of this compound to form explosive peroxides upon exposure to air and light. sigmaaldrich.comfishersci.nlguidechem.com This process can be accelerated by heat. If peroxides have formed, which may be indicated by the presence of crystals, the container should be considered extremely dangerous and handled with extreme caution, potentially only by remote means. fishersci.nl

In terms of health hazards, this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4). sigmaaldrich.comnih.govlobachemie.com While detailed toxicological properties have not been thoroughly investigated, general hazards associated with ethers include potential narcotic effects and cardiovascular disorders if large quantities are absorbed. sigmaaldrich.com It may also cause skin and eye irritation. nbinno.com

A summary of the Globally Harmonized System (GHS) classification for this compound is provided below.

GHS Classification of this compound

Hazard ClassHazard CategoryHazard Statement
Flammable liquidsCategory 1H224: Extremely flammable liquid and vapor sigmaaldrich.comnih.gov
Acute toxicity, OralCategory 4H302: Harmful if swallowed sigmaaldrich.comnih.gov
Hazardous to the aquatic environment, long-term hazardCategory 3H412: Harmful to aquatic life with long lasting effects sigmaaldrich.comnih.gov
Supplemental Hazard-EUH019: May form explosive peroxides fishersci.nlsigmaaldrich.com

Risk assessment in an academic setting requires careful consideration of the scale of the experiment, the environment (e.g., ventilation), and the specific manipulations being performed (e.g., distillation). The potential for static discharge to ignite vapors must be addressed, and all equipment must be properly grounded. fishersci.nlfishersci.com

Waste Management and Environmental Considerations

Proper disposal of this compound and its contaminated materials is critical to ensure environmental protection and compliance with regulations.

Waste Classification and Disposal:

Waste containing this compound is classified as hazardous waste. fishersci.nl

All waste must be disposed of in accordance with local, state, and federal environmental regulations. fishersci.nlwisc.edu

Contaminated materials, such as absorbent pads and used gloves, should be collected in a labeled, sealed container. fishersci.nlechemi.com

Empty containers may retain product residue (liquid and vapor) and can be dangerous; they should be treated as hazardous waste and disposed of at a designated hazardous or special waste collection point. fishersci.nl Do not empty into drains. guidechem.com

Environmental Fate:

this compound is considered harmful to aquatic life with the potential for long-lasting effects. sigmaaldrich.comnih.gov Therefore, release into the environment, especially into waterways, must be strictly avoided. sigmaaldrich.comechemi.com

The compound is readily biodegradable and its persistence in the environment is unlikely. fishersci.nl

Due to its volatility, it will likely be mobile in soil and disperse rapidly in the air. fishersci.nlthermofisher.com Bioaccumulation is considered unlikely. fishersci.nl

The increasing generation of chemical waste from industrial and laboratory sources poses a significant challenge to environmental sustainability. hazwoper-osha.com Adhering to established waste management hierarchies, which prioritize reduction, reuse, and recycling over disposal, is essential. ieabioenergy.com Improper disposal of chemical waste can lead to the release of volatile organic compounds (VOCs) and other hazardous substances into the environment. europa.eu

Q & A

Basic Research Questions

Q. How is the molecular structure of 2-Methoxypropene experimentally determined, and what key geometric parameters define its conformation?

  • Methodology : Gas-phase electron diffraction (ED) is the primary method for structural determination. Researchers vaporize purified this compound at 20°C and record diffraction patterns using calibrated electron wavelengths. Data reduction involves Hartree-Fock potentials and least-squares refinement to derive bond lengths (e.g., C=C: 1.330 Å, C-O: 1.353 Å) and angles (e.g., C=C-O: 125.8°). The dominant conformer has the O-CH₃ bond eclipsing the C=C bond, with <10% uncertainty for a potential second conformer .
  • Key Parameters : Include torsional amplitudes (syn: 11.9°) and comparisons to related compounds like methyl vinyl ether .

Q. What protocols ensure safe handling and stabilization of this compound in laboratory settings?

  • Stabilization : Use 0.5% potassium carbonate to inhibit polymerization during storage .
  • Safety Measures : Follow SDS guidelines: avoid inhalation (use fume hoods), wear PPE, and store below -20°C for long-term stability. In case of exposure, rinse eyes/skin with water and seek medical consultation .

Q. What synthesis and purification methods yield high-purity this compound for experimental use?

  • Synthesis : React isopropenyl precursors with methylating agents under anhydrous conditions.
  • Purification : Distill freshly synthesized samples and validate purity (>99%) via gas chromatography (GC) with flame ionization detection .

Advanced Research Questions

Q. How can contradictions between electron diffraction (ED) and vibrational spectroscopy data on conformer populations be resolved?

  • Data Reconciliation : ED at 20°C detects ~90% syn-conformer (O-CH₃ eclipsing C=C) but cannot exclude ≤10% planar conformer . Infrared (IR) studies suggest ~15–20% second conformer in liquid phase due to lower energy barriers (ΔG ≈ 3.5 kJ/mol) .
  • Methodological Adjustments : Combine temperature-controlled ED with computational models (DFT or MD simulations) to account for phase-dependent conformational equilibria .

Q. What methodological considerations are critical when using this compound in gas-phase ion-molecule reactions for tandem mass spectrometry (MS/MS)?

  • Reaction Design : this compound (MOP) acts as a neutral reagent to probe ion structures. Machine learning models predict reactivity patterns (e.g., MOP’s affinity for carbocations) to infer analyte structures.
  • Optimization : Calibrate collision energy and reaction time to avoid over-decomposition. Validate predictions with isotopic labeling or MSⁿ fragmentation .

Q. How do steric and electronic effects influence this compound’s reactivity in etherification or polymerization reactions?

  • Steric Effects : The methyl group on C2 creates torsional strain, favoring ring-opening in cyclic ether synthesis.
  • Electronic Effects : The electron-rich C=C bond facilitates electrophilic additions (e.g., protonation at the β-carbon). Monitor reactivity via NMR or FTIR to track intermediate species .

Data Contradiction and Validation Strategies

Q. How should researchers address discrepancies in reported bond lengths (e.g., C-O) across structural studies?

  • Validation Framework : Cross-reference ED data with microwave spectroscopy or X-ray crystallography (if crystalline derivatives exist). Account for experimental conditions (e.g., gas vs. liquid phase) that alter bond polarization .

Experimental Design Guidelines

Q. What criteria define robust experimental design for kinetic studies of this compound in polymerization?

  • Control Variables : Temperature, initiator concentration (e.g., radical starters), and solvent polarity. Use gel permeation chromatography (GPC) to track molecular weight distributions.
  • Data Reproducibility : Pre-purify monomers, exclude oxygen (via freeze-pump-thaw cycles), and report error margins for rate constants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.